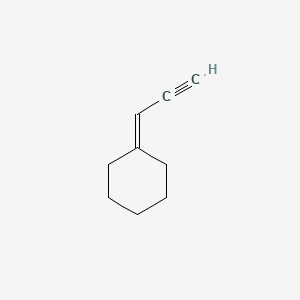

Cyclohexane, 2-propynylidene-

Cat. No. B8600731

M. Wt: 120.19 g/mol

InChI Key: KDDPBZDSQZBJHB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06153781

Procedure details

To a solution of 0.7 mol of sodium amide in about 700 mL of liquid ammonia was added 1-(1-propynyl)cyclohexene (0.50 mol) dropwise over 15 min with efficient stirring. A fine, white suspension of the potassium alkynylide was formed gradually. After 2 h, 200 mL of Et2O was added over a few minutes. The flask was then placed in a water bath at 40° C. When the stream of ammonia vapor had become faint, introduction of nitrogen (~500 mL/min) was started. An additional volume of 100 mL of Et2O was added. The flask was placed in an ice-water bath and ice water (~300 mL) was added to the reaction mixture over about half an hour with vigorous stirring. After dissolution of all solid material, the layers were separated and the aqueous layer was extracted twice with small portions of Et2O. The combined organic solutions was dried over MgSO4. Propynylidenecyclohexane (b.p. 55° C./10 mm Hg) was obtained in excellent yield by concentrating the ethereal solution in a water-pump vacuum (bath temperature not higher than 35° C.) and subsequently distilling the remaining liquid thorough a 30-cm Vigreaux column.

[Compound]

Name

liquid

Quantity

700 mL

Type

solvent

Reaction Step One

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[NH2-].[Na+].N.[C:4]([C:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]=1)#[C:5][CH3:6].[K]>CCOCC>[CH:6]#[C:5][CH:4]=[C:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:0.1,^1:12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.7 mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH2-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

|

Name

|

|

|

Quantity

|

0.5 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#CC)C1=CCCCC1

|

[Compound]

|

Name

|

liquid

|

|

Quantity

|

700 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[K]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Four

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Six

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was formed gradually

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was then placed in a water bath at 40° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was placed in an ice-water bath

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

After dissolution of all solid material

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was extracted twice with small portions of Et2O

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic solutions was dried over MgSO4

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |